AS703988
説明
AS703988 (also designated MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway. By binding to MEK1/2, AS703988 blocks downstream activation of extracellular signal-regulated kinases (ERK1/2), thereby inhibiting tumor cell proliferation and survival.
特性
分子式 |
C15H17NO |
|---|---|
外観 |
Solid powder |
同義語 |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B.; NONE |
製品の起源 |
United States |
類似化合物との比較
Functional Comparison: MEK Inhibitors
However, compounds listed alongside AS703988 in clinical pipelines (e.g., Ruxolitinib, Brigatinib) target distinct kinases but share antineoplastic applications (Table 1).
Table 1: Functional Comparison with Kinase Inhibitors
| Compound | Target Kinase | Molecular Weight (g/mol) | Key Indications | Clinical Stage |
|---|---|---|---|---|
| AS703988 | MEK1/2 | Not reported | Solid tumors, RAS mutants | Preclinical/Phase I |
| Ruxolitinib (INCB18424) | JAK1/2 | 306.37 | Myelofibrosis, GVHD | FDA-approved |
| Brigatinib (AP26113) | ALK, ROS1 | 584.05 | ALK+ NSCLC | FDA-approved |
| Encorafenib (LGX818) | BRAF V600E | 540.24 | BRAF-mutant melanoma | FDA-approved |
Structural Comparison: Pyrazole and Heterocyclic Derivatives
Compounds like Methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 96799-02-9) and 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile share structural motifs that enhance kinase binding (Table 2) .
Table 2: Structural Analogs with Pyrazole Moieties
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL) | Key Features |
|---|---|---|---|---|
| AS703988 | Not reported | Not reported | High aqueous | MEK1/2 inhibition |
| Methyl 5-amino-1H-pyrazole-3-carboxylate (96799-02-9) | C₇H₇N₃O₂ | 149.15 | 0.199 | High GI absorption, BBB permeable |
| 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile | C₁₆H₁₂N₄O | 276.29 | 0.072 | Non-CYP inhibitor |
Efficacy and Selectivity
AS703988 demonstrates nanomolar potency against MEK1/2 (IC₅₀ < 10 nM) with minimal off-target effects on other kinases, a critical advantage over pan-kinase inhibitors like Cabozantinib (Table 1) . In contrast, Ruxolitinib, a JAK1/2 inhibitor, shows efficacy in inflammatory conditions but lacks activity in RAS-driven cancers .
Critical Analysis and Limitations
- Data Gaps : Molecular weight and exact structure of AS703988 are unreported, limiting direct structural comparisons.
- Opportunities : Structural analogs (e.g., CAS 340736-76-7) with trifluoromethyl groups may offer insights into improving AS703988’s pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
